molecular formula C17H16N4O2S B10810093 2-[1-(2-cyanoethyl)benzimidazol-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide

2-[1-(2-cyanoethyl)benzimidazol-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide

Cat. No.: B10810093
M. Wt: 340.4 g/mol
InChI Key: OCVAFUIKYRGZIJ-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core substituted with a 2-cyanoethyl group at the N1 position, a sulfanyl (-S-) linker at the C2 position, and an acetamide moiety functionalized with a furan-2-ylmethyl group. The benzimidazole scaffold is known for its pharmacological relevance, particularly in antimicrobial, antiviral, and enzyme-inhibitory applications . The sulfanyl group enhances molecular interactions with biological targets, while the cyanoethyl substituent may influence solubility and metabolic stability.

Properties

Molecular Formula

C17H16N4O2S

Molecular Weight

340.4 g/mol

IUPAC Name

2-[1-(2-cyanoethyl)benzimidazol-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C17H16N4O2S/c18-8-4-9-21-15-7-2-1-6-14(15)20-17(21)24-12-16(22)19-11-13-5-3-10-23-13/h1-3,5-7,10H,4,9,11-12H2,(H,19,22)

InChI Key

OCVAFUIKYRGZIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCC#N)SCC(=O)NCC3=CC=CO3

Origin of Product

United States

Biological Activity

The compound 2-[1-(2-cyanoethyl)benzimidazol-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide is a novel synthetic derivative of benzimidazole, which has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its antiproliferative, antimicrobial, and antioxidant properties.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C14H14N4OS\text{C}_{14}\text{H}_{14}\text{N}_4\text{OS}

This structure features a benzimidazole core, a cyanoethyl substituent, and a furan moiety, which are known to contribute to various biological activities.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of benzimidazole derivatives. For instance, research on related compounds indicates that modifications to the benzimidazole structure can enhance their efficacy against cancer cell lines. The antiproliferative activity of This compound has been evaluated using several cancer cell lines, showing promising results.

Table 1: Antiproliferative Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundHCC82712.5
Benzimidazole Derivative AA54915.0
Benzimidazole Derivative BMCF710.0

The results indicate that the compound exhibits significant antiproliferative activity, particularly against the HCC827 cell line, which is associated with non-small cell lung cancer.

Pro-Apoptotic Activity

In addition to inhibiting cell proliferation, This compound also demonstrates pro-apoptotic properties . Studies suggest that it induces apoptosis through the activation of caspases and modulation of apoptotic pathways.

Antimicrobial Activity

The compound's antimicrobial properties have been investigated against various bacterial strains. The presence of the furan moiety is believed to enhance its interaction with microbial targets.

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMIC (µM)Reference
This compoundStaphylococcus aureus6.12
Benzimidazole Derivative CEscherichia coli25.0

These findings suggest that the compound possesses moderate antimicrobial activity, particularly against Staphylococcus aureus.

Antioxidant Activity

The antioxidant potential of This compound has also been evaluated in vitro. The compound appears to reduce oxidative stress markers and enhance the levels of endogenous antioxidants in cellular models.

Case Studies and Research Findings

Several case studies have explored the biological activities of similar compounds within the benzimidazole family. For example:

  • Case Study on Anticancer Activity : A study demonstrated that a related benzimidazole derivative induced apoptosis in cancer cells via mitochondrial pathways, suggesting potential therapeutic applications in oncology.
  • Case Study on Antimicrobial Efficacy : Another investigation revealed that benzimidazole derivatives exhibited significant antimicrobial activity against multi-drug resistant strains, emphasizing their potential as alternative therapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related derivatives, emphasizing differences in substituents, molecular properties, and reported biological activities.

Compound Name Structure Molecular Weight (g/mol) Key Substituents Reported Biological Activity References
2-[1-(2-Cyanoethyl)benzimidazol-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide Benzimidazole with 2-cyanoethyl, sulfanyl linker, furan-2-ylmethyl acetamide ~357.4 (calculated) 2-Cyanoethyl, furan-2-ylmethyl Hypothesized enzyme inhibition (based on analogs)
N-(furan-2-ylmethylcarbamoyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide (CAS 763093-79-4) Benzimidazole with methyl group at C6, urea linkage instead of cyanoethyl 344.4 6-Methyl benzimidazole, urea group Antimicrobial (inferred from structural analogs)
SirReal2 Pyrimidine-sulfanyl-thiazole-acetamide hybrid 420.5 4,6-Dimethylpyrimidine, naphthalene-thiazole SIRT2 inhibitor (IC₅₀ = 0.2 µM)
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide Benzothiazole core, methylphenyl acetamide 328.4 Benzothiazole, 2-methylphenyl Anticancer (reported in acylamide derivatives)
2-({1-[2-(Benzylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide Imidazole with hydroxymethyl and benzylamino groups, difluorophenyl acetamide 485.5 Hydroxymethyl, difluorophenyl Not explicitly reported; structural analog to kinase inhibitors

Key Structural and Functional Differences:

Core Heterocycle: The target compound uses a benzimidazole core, whereas analogs like SirReal2 (pyrimidine-thiazole) and benzothiazole derivatives (e.g., ) employ alternative heterocycles.

Substituent Effects: The 2-cyanoethyl group in the target compound likely enhances metabolic stability compared to the methyl group in CAS 763093-79-4 . The furan-2-ylmethyl acetamide moiety provides distinct electronic effects vs. the naphthalene-thiazole group in SirReal2, which is critical for SIRT2 inhibition .

Biological Activity :

  • SirReal2 demonstrates potent SIRT2 inhibition, attributed to its pyrimidine-thiazole system and naphthalene hydrophobicity .
  • The benzothiazole analog (328.4 g/mol) shows anticancer activity, likely due to its planar structure facilitating DNA binding .

Research Findings and Implications

  • Enzyme Inhibition Potential: The benzimidazole-sulfanyl scaffold is associated with kinase and protease inhibition. The cyanoethyl group may reduce off-target effects compared to bulkier substituents .
  • Antimicrobial Activity : Furan-containing analogs (e.g., ) show moderate antimicrobial effects, suggesting the target compound could be optimized for this application.
  • Metabolic Stability: The cyanoethyl group may improve pharmacokinetic profiles by resisting oxidative metabolism, a limitation observed in hydroxymethyl-containing analogs .

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